molecular formula C21H18F2N6O B10835838 Pyrazolo[1,5-a]pyrimidine derivative 25

Pyrazolo[1,5-a]pyrimidine derivative 25

Cat. No.: B10835838
M. Wt: 408.4 g/mol
InChI Key: XFKSYGFIGZCVDN-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidine derivative 25 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of nitrogen-containing heterocyclic compoundsPyrazolo[1,5-a]pyrimidine derivatives are known for their unique structural features, which make them suitable for various pharmacological and industrial applications .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like toluene, and catalysts such as palladium complexes . Major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives with different functional groups .

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine derivative 25 has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivative 25 can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific substitution pattern and its ability to act as a fluorescent probe and enzyme inhibitor .

Properties

Molecular Formula

C21H18F2N6O

Molecular Weight

408.4 g/mol

IUPAC Name

1-cyano-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]cyclopropane-1-carboxamide

InChI

InChI=1S/C21H18F2N6O/c22-13-3-4-15(23)14(10-13)17-2-1-8-28(17)18-5-9-29-19(27-18)16(11-25-29)26-20(30)21(12-24)6-7-21/h3-5,9-11,17H,1-2,6-8H2,(H,26,30)/t17-/m1/s1

InChI Key

XFKSYGFIGZCVDN-QGZVFWFLSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)C4(CC4)C#N)C5=C(C=CC(=C5)F)F

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)C4(CC4)C#N)C5=C(C=CC(=C5)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.